molecular formula C20H17AsO2 B14624893 10-(4-Ethoxyphenyl)-10H-phenoxarsinine CAS No. 55369-43-2

10-(4-Ethoxyphenyl)-10H-phenoxarsinine

Cat. No.: B14624893
CAS No.: 55369-43-2
M. Wt: 364.3 g/mol
InChI Key: IXIHMDKRUQNXNY-UHFFFAOYSA-N
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Description

10-(4-Ethoxyphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of an ethoxyphenyl group attached to a phenoxarsinine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine typically involves the reaction of 4-ethoxyaniline with arsenic trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the phenoxarsinine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-Ethoxyphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

    Reduction: Reduction reactions can convert the arsenic center to a lower oxidation state.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic(V) compounds with various substituents.

    Reduction: Arsenic(III) compounds.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

10-(4-Ethoxyphenyl)-10H-phenoxarsinine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Phenacetin: An analgesic and antipyretic compound with a similar ethoxyphenyl group.

    Arsenic Trioxide: A well-known arsenic compound used in cancer therapy.

    4-Ethoxyaniline: A precursor in the synthesis of 10-(4-Ethoxyphenyl)-10H-phenoxarsinine.

Uniqueness

This compound is unique due to its combination of an ethoxyphenyl group and a phenoxarsinine core This structure imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds

Properties

CAS No.

55369-43-2

Molecular Formula

C20H17AsO2

Molecular Weight

364.3 g/mol

IUPAC Name

10-(4-ethoxyphenyl)phenoxarsinine

InChI

InChI=1S/C20H17AsO2/c1-2-22-16-13-11-15(12-14-16)21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21/h3-14H,2H2,1H3

InChI Key

IXIHMDKRUQNXNY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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